molecular formula C16H14N2O2S B1586788 Tyrosine phenylthiohydantoin CAS No. 4332-95-0

Tyrosine phenylthiohydantoin

Cat. No. B1586788
CAS RN: 4332-95-0
M. Wt: 298.4 g/mol
InChI Key: LCFDDJINTNHAEQ-UHFFFAOYSA-N
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Description

Tyrosine phenylthiohydantoin (PTH-tyrosine) is a product of the Edman degradation method of sequencing amino acids in a peptide . In this method, peptides are separated into individual phenylthiohydantoin (PTH) amino acid derivatives that can be identified using chromatography or electrophoresis .


Synthesis Analysis

The synthesis of Tyrosine phenylthiohydantoin involves the Edman degradation method . This method is used for peptide sequencing where the amino-terminal residue of a polypeptide is labeled and cleaved from the peptide without disrupting the peptide bonds between other amino acid residues . The liberated amino acid is converted to a phenylthiohydantoin (PTH) derivative, which can then be identified .


Chemical Reactions Analysis

Tyrosine phenylthiohydantoin is involved in various chemical reactions. For instance, it is formed as a product of the Edman degradation method of sequencing amino acids in a peptide . In another example, tyrosine and tyrosine analogs are substrates of tyrosinase, and o-quinone is susceptible to non-enzymatic reactions resulting in the spontaneous formation of melanin .


Physical And Chemical Properties Analysis

Tyrosine phenylthiohydantoin has several physical and chemical properties. It has a molecular weight of approximately 298.36 g/mol . It has a melting point of 217.0 to 225.0 °C and a predicted boiling point of 467.2±37.0 °C . It has a predicted density of 1

Scientific Research Applications

Determination and Analysis of Amino Acids

Tyrosine phenylthiohydantoin is involved in methods for determining amino acid composition and sequence. For instance, a method described by Trefz et al. (1976) involves the recovery of deuterated phenylalanine and tyrosine from human plasma using the Edman reaction to form PTH derivatives, which are then separated and analyzed using high-pressure liquid chromatography and mass spectrometry. This method is suitable for in vivo studies of phenylalanine metabolism in humans, showcasing PTH's role in analytical biochemistry (Trefz et al., 1976).

Protein Sequence Analysis

In protein sequence analysis, the stability of phosphotyrosine to gas-phase sequencing chemistry allows for its detection as a PTH-derivative during routine sequence analysis without prior radiolabeling, as demonstrated by Turck et al. (1991). This application is critical for identifying post-translational modifications in proteins (Turck et al., 1991).

Study of Enzyme Mechanisms

Research on enzyme mechanisms, such as the study of aromatic amino acid hydroxylases by Fitzpatrick (2003), illustrates the role of PTH in understanding the catalytic processes of enzymes involved in amino acid metabolism. These enzymes, including phenylalanine hydroxylase, play crucial roles in physiological processes like neurotransmitter synthesis (Fitzpatrick, 2003).

Biosynthesis and Metabolic Pathways

The application of Tyrosine phenylthiohydantoin extends to studying biosynthetic and metabolic pathways. For example, research on the biosynthesis and regulation of phenylpropanoids in plants, as reviewed by Deng and Lu (2017), highlights the importance of aromatic amino acids derived from pathways involving tyrosine. These pathways contribute to the production of critical secondary metabolites in plants, showing the interconnectedness of amino acid metabolism and plant biochemistry (Deng & Lu, 2017).

Protein Tyrosine Phosphatases and Tumor Suppression

Finally, the study of protein tyrosine phosphatases, which can act as tumor suppressors, also involves the application of Tyrosine phenylthiohydantoin. The identification of PTEN, a tumor suppressor gene that encodes a protein with tyrosine phosphatase activity, demonstrates the critical role of tyrosine phosphorylation and dephosphorylation in cell signaling and cancer biology. Tyrosine phenylthiohydantoin derivatives are instrumental in these studies for understanding the molecular basis of diseases and developing therapeutic strategies (Li & Sun, 1997).

properties

IUPAC Name

5-[(4-hydroxyphenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-13-8-6-11(7-9-13)10-14-15(20)18(16(21)17-14)12-4-2-1-3-5-12/h1-9,14,19H,10H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFDDJINTNHAEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70952067
Record name 5-[(4-Hydroxyphenyl)methyl]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
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Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrosine phenylthiohydantoin

CAS RN

4332-95-0, 29588-08-7
Record name Tyrosine phenylthiohydantoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4332-95-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Imidazolidinone, 5-((4-hydroxyphenyl)methyl)-3-phenyl-2-thioxo-
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Record name (S)-5-((4-Hydroxyphenyl)methyl)-3-phenyl-2-thioxoimidazolidin-4-one
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Record name Tyrosine phenylthiohydantoin
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Record name 5-[(4-Hydroxyphenyl)methyl]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
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Record name (S)-5-[(4-hydroxyphenyl)methyl]-3-phenyl-2-thioxoimidazolidin-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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